molecular formula C15H20O4 B14101300 Ambrosic acid

Ambrosic acid

Cat. No.: B14101300
M. Wt: 264.32 g/mol
InChI Key: ZONXEWIGPLHXNT-ULEBWITMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ambrosic acid can be synthesized through various organic synthesis routes. One common method involves the extraction of the compound from the pollen of Ambrosia artemisiifolia using hot chloroform . The extracted compound is then purified through crystallization and other separation techniques.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from natural sources, followed by purification processes. The use of advanced chromatographic techniques and crystallization methods ensures the high purity of the compound for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ambrosic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Ambrosic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ambrosic acid involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and neuroprotective pathways. The compound’s sesquiterpenoid structure allows it to interact with various cellular components, leading to its observed biological activities .

Comparison with Similar Compounds

Ambrosic acid is unique among sesquiterpenoids due to its specific structure and biological activities. Similar compounds include:

  • Grandiflorenic acid
  • Evodiamine
  • Salvianolic acid B
  • Andrographolide
  • Kaurenoic acid
  • Curcumin
  • Magnoflorine
  • Acacetin

These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

2-[(1R,5S,7R,8S,10S)-5,10-dimethyl-4-oxo-11-oxatricyclo[6.2.1.01,5]undecan-7-yl]prop-2-enoic acid

InChI

InChI=1S/C15H20O4/c1-8-6-11-10(9(2)13(17)18)7-14(3)12(16)4-5-15(8,14)19-11/h8,10-11H,2,4-7H2,1,3H3,(H,17,18)/t8-,10+,11-,14+,15+/m0/s1

InChI Key

ZONXEWIGPLHXNT-ULEBWITMSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@H](C[C@]3([C@@]1(O2)CCC3=O)C)C(=C)C(=O)O

Canonical SMILES

CC1CC2C(CC3(C1(O2)CCC3=O)C)C(=C)C(=O)O

Origin of Product

United States

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